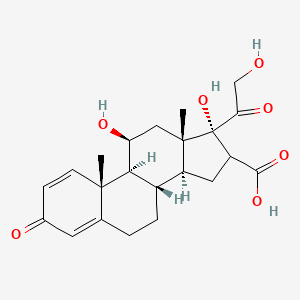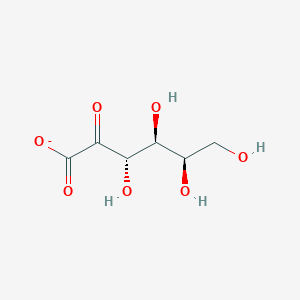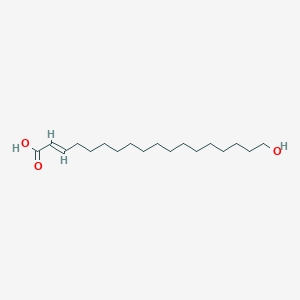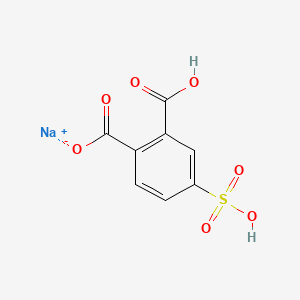
4-sulfo-phthalic acid monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-sulfo-phthalic acid monosodium salt can be synthesized through the sulfonation of 1,2-benzenedicarboxylic acid (phthalic acid) using sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating phthalic acid with concentrated sulfuric acid to introduce the sulfonic acid group at the 4-position. The resulting sulfonated product is then neutralized with sodium hydroxide to form the monosodium salt .
Industrial Production Methods
In industrial settings, the production of 1,2-benzenedicarboxylic acid, 4-sulfo-, monosodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-sulfo-phthalic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions used.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone or sulfoxide derivatives, while reduction can yield sulfonamide or sulfonate esters .
Scientific Research Applications
4-sulfo-phthalic acid monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-benzenedicarboxylic acid, 4-sulfo-, monosodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid and carboxylic acid groups allow the compound to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid: Lacks the sulfonic acid group, making it less versatile in certain applications.
1,3-Benzenedicarboxylic acid, 5-sulfo-: Has a different sulfonation pattern, leading to different chemical properties and reactivity.
1,4-Benzenedicarboxylic acid, 2-sulfo-: Another isomer with distinct chemical behavior
Uniqueness
4-sulfo-phthalic acid monosodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring strong acidic functionality and high solubility in water .
Properties
CAS No. |
33562-89-9 |
|---|---|
Molecular Formula |
C8H5NaO7S |
Molecular Weight |
268.18 g/mol |
IUPAC Name |
sodium;3,4-dicarboxybenzenesulfonate |
InChI |
InChI=1S/C8H6O7S.Na/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |
InChI Key |
SKFJOGJJIJEGMQ-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)C(=O)O.[Na+] |
Key on ui other cas no. |
33562-89-9 |
Pictograms |
Irritant |
Synonyms |
disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


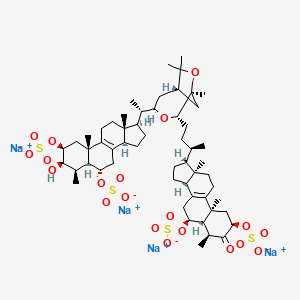
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1258006.png)
![5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B1258007.png)



![3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1258018.png)

![2-(6-(2-cyclopropylethoxy)-9-(2-hydroxy-2-methylpropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-5-fluoroisophthalonitrile](/img/structure/B1258021.png)

